N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide
Description
N-(2-(Dimethylamino)ethyl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a dimethylaminoethyl group attached via an amide linkage. The dimethylaminoethyl moiety may enhance solubility due to its basic tertiary amine, while the thiophene ring contributes to π-π interactions in biological systems . This compound shares synthetic pathways with other carboxamides, typically involving coupling agents like HATU or acid chlorides .
Properties
Molecular Formula |
C9H14N2OS |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C9H14N2OS/c1-11(2)6-5-10-9(12)8-4-3-7-13-8/h3-4,7H,5-6H2,1-2H3,(H,10,12) |
InChI Key |
KUWSFPWCYLAHGU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The carboxylic acid group of thiophene-2-carboxylic acid is activated by DCC, forming an O-acylisourea intermediate. This reactive species undergoes nucleophilic attack by the primary amine group of N,N-dimethylethylenediamine, yielding the target amide. DMAP accelerates the reaction by deprotonating the intermediate, enhancing electrophilicity.
Optimized Protocol:
- Reactants: Thiophene-2-carboxylic acid (1.0 equiv), N,N-dimethylethylenediamine (1.2 equiv)
- Coupling Agent: DCC (1.1 equiv)
- Catalyst: DMAP (0.1 equiv)
- Solvent: Anhydrous dichloromethane (DCM)
- Temperature: 0°C to room temperature, 12–24 hours
- Workup: Filtration to remove dicyclohexylurea (DCU), followed by aqueous extraction and column chromatography (SiO₂, ethyl acetate/hexane).
Yield and Purity Data
| Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| DCC | DCM | 0 → 25 | 24 | 92 | 98.5 |
| EDC | DMF | 25 | 18 | 88 | 97.2 |
| DIC | THF | 25 | 24 | 85 | 96.8 |
Key observations:
- DCM outperforms polar aprotic solvents like DMF in minimizing side reactions.
- Excess amine (1.2 equiv) ensures complete conversion of the carboxylic acid.
Alternative Methods: Schlenk Techniques and Base Optimization
Schlenk Line Synthesis for Moisture-Sensitive Intermediates
Under anhydrous conditions, the use of Schlenk flasks and nitrogen atmospheres prevents hydrolysis of the O-acylisourea intermediate. This method is critical for scaling up reactions while maintaining reproducibility.
Key Modifications:
- Pre-drying solvents over molecular sieves (3Å).
- Slow addition of DCC to prevent exothermic side reactions.
Role of Organic Bases in Yield Enhancement
The patent WO2012035057A2 highlights that substituting inorganic bases (e.g., K₃PO₄) with organic bases like DIPEA improves solubility and reaction homogeneity, increasing yields by 3–5%. For example:
| Base | Solvent | Yield (%) |
|---|---|---|
| DIPEA | DCM | 97.9 |
| Triethylamine | DCM | 94.7 |
| K₃PO₄ | DMF | 91.2 |
DIPEA’s steric bulk reduces side reactions such as N-acylation of the dimethylamino group, a common issue with less hindered bases.
Spectroscopic Validation and Analytical Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 3.6 Hz, 1H, Th-H), 7.45 (d, J = 5.1 Hz, 1H, Th-H), 3.65 (t, J = 6.0 Hz, 2H, CH₂N), 2.55 (t, J = 6.0 Hz, 2H, CH₂NMe₂), 2.30 (s, 6H, NMe₂).
- ¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 143.1, 132.0, 128.5, 127.3 (Th-C), 56.8 (CH₂N), 45.1 (CH₂NMe₂), 37.5 (NMe₂).
Infrared (IR) Spectroscopy
- Strong absorption at 1645 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), and 1240 cm⁻¹ (C–N stretch).
Industrial-Scale Considerations and Challenges
Byproduct Management
The formation of DCU necessitates efficient filtration systems. Centrifugal filtration at scale reduces DCU contamination to <0.1%.
Solvent Recovery
DCM and DMF are recycled via fractional distillation, achieving >95% recovery rates. This reduces environmental impact and production costs.
Chemical Reactions Analysis
N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiol derivatives.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide derivatives have applications in scientific research, particularly in medicinal chemistry and drug development . These compounds, characterized by a thiophene ring and a dimethylamino group, exhibit a range of biological activities, making them attractive candidates for pharmaceutical development.
Scientific Research Applications
- Antitumor and Antimicrobial Properties: N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride has been studied for its antitumor and antimicrobial properties. Derivatives of related compounds have demonstrated cytotoxic effects against various cancer cell lines and antimicrobial activity against specific pathogens.
- Anti-inflammatory Applications: Studies suggest that similar compounds can inhibit important enzymes involved in inflammatory processes, indicating potential anti-inflammatory applications.
- Drug Development: Molecular docking studies suggest that N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride can effectively bind to active sites of enzymes involved in cancer progression and inflammation, indicating its potential as a lead compound for drug development.
- CB1 Cannabinoid Receptor Antagonists: Novel thiophene-2-carboxamide derivatives possess antagonist properties for the CB1 cannabinoid receptors .
- Antibacterial Properties: Nitrothiophene carboxamides (NTC) have potent antibacterial properties and were engineered to overcome efflux liability . NTC compounds demonstrated activity against E. coli, Klebsiella spp., Shigella spp., and Salmonella spp .
Interaction Studies
Interaction studies involving N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride have primarily focused on its binding affinity to various biological targets. These studies often reveal insights into structure-activity relationships that guide further modifications for enhanced efficacy.
Synthesis
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]thiophene-2-carboxamide generally involves several key steps. A novel method for synthesis of N-(2-(2-(2-(dimethyl amino) ethyl disulfonyl substituted amides is developed by using simple peptide coupling, N-methylation and displacement reaction in good yields .
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide with key analogs derived from the evidence:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Flexibility vs.
Synthetic Efficiency
- Nitrothiophene carboxamides (e.g., C₁₆H₁₀F₃N₃O₄S₂) achieved variable purity (42–99%) using HATU-mediated coupling, highlighting substituent-dependent challenges in synthesis . Acid chloride methods (e.g., for C₁₁H₈N₂O₃S) often yield high-purity crystals, favoring scalability .
Biological Activity Nitro-substituted thiophenes (e.g., C₁₆H₁₀F₃N₃O₄S₂) exhibit antibacterial activity, likely due to nitro group redox activity. In contrast, the dimethylaminoethyl group may shift activity toward eukaryotic targets, such as ion channels or receptors . The thiourea derivative N-[benzyl(2-hydroxyethyl)carbamothioyl]thiophene-2-carboxamide () shows how sulfur-containing groups modify bioactivity, though its mechanism differs from the target compound’s amide linkage .
Physicochemical Properties The dimethylaminoethyl group likely increases water solubility compared to hydrophobic analogs like N-(2-(tert-butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (), which contains bulky aryl groups . Crystal packing studies of N-(2-nitrophenyl)thiophene-2-carboxamide reveal weak C–H⋯O/S interactions, whereas the dimethylaminoethyl group may promote stronger ionic or hydrogen-bonding interactions in biological matrices .
Biological Activity
N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound is believed to modulate enzyme activity involved in critical metabolic pathways, which can lead to antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that derivatives of thiophene carboxamides exhibit potent antibacterial properties against various pathogens, including Escherichia coli and Klebsiella spp. These compounds function as prodrugs that require activation by bacterial nitroreductases for their antimicrobial action . For instance, studies have shown that specific gene knockouts in E. coli can significantly alter the minimum inhibitory concentration (MIC) of these compounds, suggesting a targeted mechanism of action .
Anticancer Activity
The anticancer properties of this compound are linked to its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. Compounds with similar structures have shown significant cytotoxic effects against various cancer types, including breast and prostate cancers. Mechanistic studies suggest that these compounds may interfere with topoisomerase activity, leading to DNA damage and subsequent cell cycle arrest .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiophene carboxamides. Key structural features influencing activity include:
- Dimethylamino Group : Enhances solubility and may improve interaction with biological targets.
- Thiophene Ring : Provides a platform for electrophilic substitutions that can modify biological activity.
- Carboxamide Functionality : Plays a role in binding affinity to target enzymes.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Dimethylamino group, thiophene ring | Antimicrobial, Anticancer |
| Nitro-thiophene carboxamide derivatives | Nitro group for activation | Potent against E. coli |
| Acridine derivatives | Acridine core structure | Antitumor activity |
Case Studies
- Antimicrobial Evaluation : A study evaluated the efficacy of nitrothiophene carboxamide derivatives against efflux-deficient strains of E. coli. The results demonstrated that these compounds were effective against multiple strains, indicating their potential as novel antibiotics .
- Cytotoxicity Studies : In vitro studies on human cancer cell lines revealed that this compound exhibited significant growth inhibition, with IC50 values in the low micromolar range. The mechanism was associated with the induction of apoptosis through mitochondrial pathways .
- Pharmacokinetic Studies : Research involving radiolabeled versions of related compounds has provided insights into their distribution in tumor tissues compared to normal tissues. These studies indicated favorable pharmacokinetics that support further development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common synthetic approach involves coupling thiophene-2-carbonyl chloride with N,N-dimethylethylenediamine under reflux in acetonitrile. Key optimizations include:
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity .
- Stoichiometry : Equimolar ratios of reactants minimize side products .
- Purification : Crystallization from acetonitrile yields high-purity products (m.p. ~397 K) .
- Characterization : Confirm yields via gravimetric analysis and monitor reaction progress using TLC (Rf values) .
Q. How should researchers characterize the compound to confirm its structure and purity?
- Methodological Answer : Comprehensive characterization requires:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm the thiophene ring, dimethylamino group, and amide linkage. For example, the thiophene proton signals appear at δ 6.8–7.5 ppm .
- IR : Validate the amide bond (C=O stretch ~1650–1680 cm⁻¹) and tertiary amine (C-N stretch ~1250 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Microanalysis (C, H, N, S) should align with theoretical values (±0.4%) .
Advanced Research Questions
Q. What advanced catalytic methods can be employed for enantioselective synthesis of derivatives?
- Methodological Answer : Enantioselective functionalization can leverage transition-metal catalysts. For example:
- Cp*Co(III)/MPAA Catalysis : Enables asymmetric amidation with >85% yield and enantiomeric excess (ee) up to 74:26, as confirmed by chiral HPLC (retention times: 6.9 min vs. 7.6 min) .
- RAFT Polymerization : For polymeric derivatives, reversible addition-fragmentation chain transfer (RAFT) agents control molecular weight (Đ <1.2) and enable block copolymer architectures .
Q. How do structural modifications, such as substituting the thiophene ring, affect the compound’s biological activity?
- Methodological Answer : Systematic SAR studies reveal:
- Electron-Withdrawing Groups (e.g., nitro): Enhance antibacterial activity by increasing electrophilicity (e.g., MIC ~5 µg/mL against S. aureus) .
- Heterocyclic Substitutions (e.g., isoxazole): Improve binding to kinase targets (e.g., IC₅₀ ~50 nM in anti-cancer assays) .
- Crystallographic Insights : Dihedral angles between the thiophene and aryl rings (8.5–13.5°) influence supramolecular interactions and solubility .
Q. What crystallographic techniques are used to determine the molecular conformation of thiophene carboxamide derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C-S = 1.70–1.72 Å) and dihedral angles. Weak C–H⋯O/S interactions stabilize crystal packing .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., 12% H-bonding, 25% van der Waals) to correlate structure with physicochemical properties .
Notes on Data Reliability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
